Mecoprop-2,4,4-trimethylpentylester

Description

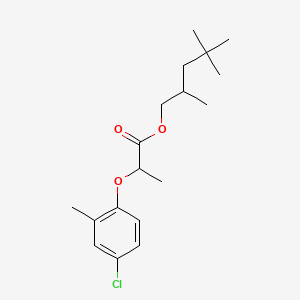

Structure

3D Structure

Properties

IUPAC Name |

2,4,4-trimethylpentyl 2-(4-chloro-2-methylphenoxy)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27ClO3/c1-12(10-18(4,5)6)11-21-17(20)14(3)22-16-8-7-15(19)9-13(16)2/h7-9,12,14H,10-11H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REWKSMZTTHUJGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Cl)OC(C)C(=O)OCC(C)CC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Environmental Fate and Transport of Mecoprop 2,4,4 Trimethylpentylester

Microbial Degradation and Biotransformation of Mecoprop-2,4,4-trimethylpentylester

Aerobic and Anaerobic Degradation in Soil Microcosms

The breakdown of this compound in soil is primarily a biological process driven by microorganisms. The rate and extent of this degradation are influenced by the presence or absence of oxygen.

Under aerobic conditions , where oxygen is plentiful, mecoprop (B166265) is generally considered to be biodegradable. service.gov.uk Studies have shown that in activated sludge from municipal wastewater treatment plants, both enantiomers of mecoprop were degraded within seven days. nih.gov However, the degradation is often enantioselective, with the (S)-enantiomer being degraded preferentially. nih.gov The half-life of mecoprop in soil under aerobic conditions can vary widely, ranging from 3 to 70 days, depending on factors such as soil type, water content, temperature, and depth. nih.gov For instance, in agricultural soils not previously exposed to the herbicide, a half-life of 44 days has been reported, with 78% of the compound degraded within 120 days. nih.gov The presence of an acclimated microbial population, one that has been previously exposed to mecoprop, can significantly increase the degradation rate. service.gov.uknih.gov

In contrast, under anaerobic conditions , where oxygen is absent, the degradation of mecoprop is often significantly slower or may not occur at all. service.gov.uk While some studies have reported biodegradation in soil and aquifer samples under nitrate-, manganese-, and iron-reducing conditions, it frequently fails to degrade. service.gov.uk In many anaerobic environments, such as in certain groundwater plumes, mecoprop can be persistent. service.gov.uknih.gov One study found that mecoprop persisted under anaerobic conditions for the entire 49-day incubation period. nih.gov

It is important to note that the ester form, this compound, is expected to first undergo hydrolysis to the parent acid, mecoprop, which is then subject to further degradation. service.gov.uk

Microbial Metabolites and Their Environmental Significance

The microbial degradation of mecoprop can lead to the formation of various intermediate compounds known as metabolites. One of the most commonly reported metabolites is 4-chloro-2-methylphenol (4-CMP) . service.gov.uk The accumulation of 4-CMP has been observed during the degradation process, although it is not always detected. service.gov.uk The formation of this metabolite is of environmental concern as 4-CMP is known to be highly toxic to aquatic life. service.gov.uk Therefore, its presence should be considered when assessing the environmental risks associated with mecoprop contamination. service.gov.uk

Another potential metabolite that can be formed during the anaerobic degradation of related phenoxy herbicides like 2,4-D is 2,4-dichlorophenol (B122985). nih.gov While this has been observed for 2,4-D, the specific anaerobic metabolites of mecoprop are less well-documented. nih.gov

Isolation and Characterization of this compound-Degrading Microorganisms

Several microorganisms capable of degrading the parent compound, mecoprop, have been isolated and identified. These bacteria often utilize the herbicide as a source of carbon and energy for their growth.

Two notable bacterial strains that can degrade mecoprop are Sphingomonas herbicidovarans and Alcaligenes denitrificans. Both of these strains are capable of using mecoprop as their sole source of carbon. The degradation of phenoxy herbicides like mecoprop is often linked to specific genes. For example, the tfdA gene, which codes for an α-ketoglutarate-dependent dioxygenase, is known to be involved in the initial step of the degradation of many phenoxyalkanoic acid herbicides. ebi.ac.uk The proliferation of tfdA genes has been associated with the degradation of mecoprop in soil. ebi.ac.uk

The isolation of indigenous microorganisms from contaminated sites is a promising strategy for bioremediation. scielo.br For instance, bacteria from the genera Variovorax, Sphingomonas, Bradyrhizobium, and Pseudomonas have been isolated from agricultural soils and have shown the ability to degrade related phenoxy herbicides. koreascience.kr

Adsorption, Desorption, and Mobility of this compound in Soil Systems

The movement of this compound through soil is largely governed by its interaction with soil particles, a process known as sorption (adsorption and desorption).

Sorption Isotherms and Kinetics on Diverse Soil Matrices

Sorption of mecoprop to soil is generally considered to be low. ebi.ac.uk The ester form, this compound, is more hydrophobic than the parent acid and is therefore expected to have a higher sorption potential until it is hydrolyzed. service.gov.uk

Sorption studies on the parent compound, mecoprop, have shown that the process can be described by the Freundlich isotherm model. ebi.ac.uk The Freundlich exponent values typically range from 0.91 to 0.98, indicating a non-linear to linear adsorption behavior. ebi.ac.uk The sorption equilibrium is usually reached within 24 hours for both adsorption and desorption processes. ebi.ac.uk

The adsorption process is not always fully reversible, as indicated by desorption Freundlich coefficients (Kf) that are greater than the corresponding adsorption coefficients. ebi.ac.uk This suggests that a portion of the herbicide can become strongly bound to the soil matrix.

Influence of Soil Organic Matter and Clay Content on Mobility

The mobility of mecoprop in soil is significantly influenced by the soil's composition, particularly its organic matter and clay content.

Soil organic matter is a primary factor controlling the sorption of mecoprop. service.gov.ukmdpi.com Higher organic matter content generally leads to increased adsorption and reduced mobility. service.gov.uknih.gov The addition of organic matter to soil has been shown to decrease the leaching rate of mecoprop. nih.gov

Clay content also plays a role in the adsorption of phenoxy herbicides. mdpi.comresearchgate.net The sorption of these compounds can be positively correlated with the clay content of the soil. mdpi.com

The pH of the soil is another critical factor. As a weak acid, mecoprop's charge is pH-dependent. service.gov.ukmdpi.com At lower pH values, more of the herbicide exists in its neutral form, which can be more readily adsorbed by soil organic matter. mdpi.com

Leaching Potential to Groundwater Systems

Due to its relatively high water solubility and low sorption to soil, mecoprop is considered to have a high potential for leaching into groundwater. service.gov.ukcoastalwiki.org It is readily transported through the soil profile with pore water. service.gov.uk

The Groundwater Ubiquity Score (GUS), an index used to assess a pesticide's leaching potential, classifies mecoprop as having a high to very high mobility in many soil types. mdpi.com This high mobility, coupled with its persistence under certain conditions, makes mecoprop a potential groundwater contaminant. herts.ac.uk The detection of mecoprop in groundwater at some sites confirms its ability to leach through the soil profile. service.gov.uk

The addition of organic matter to soil can reduce the leaching potential of mecoprop by increasing its adsorption. nih.gov

Runoff and Sediment Transport in Agricultural Watersheds

The transport of this compound in agricultural watersheds is influenced by its tendency to bind to soil particles and its subsequent movement with surface runoff and eroded sediment. Due to its high lipophilicity, indicated by a high octanol-water partition coefficient (LogP), this ester is expected to have a strong affinity for organic matter in soil and sediment. chemsrc.com This contrasts with the parent mecoprop acid, which is more water-soluble and mobile in soil, making it susceptible to leaching and transport in the dissolved phase of runoff. service.gov.ukgeoscienceworld.orgresearchgate.net

Heavy rainfall shortly after application can lead to the transport of mecoprop into surface waters through runoff. geoscienceworld.org However, the form of the compound significantly influences its transport pathway. Studies on other mecoprop esters have shown that using a less soluble, more difficult-to-hydrolyze ester can substantially reduce the amount of mecoprop leached into runoff water. mdpi.com For instance, replacing a glycol ester with the 2-ethylhexyl ester of a related compound was found to decrease leaching in runoff by up to 20 times. mdpi.com This suggests that this compound would primarily be transported via sediment erosion rather than in the dissolved phase of runoff water. Intense rain events can wash out pollutants, including pesticides, and transport them as sediment or particulate matter into receiving water bodies. mdpi.com

The following table summarizes the key properties influencing the runoff and sediment transport of this compound compared to its parent acid.

| Property | This compound | Mecoprop (Acid) | Implication for Runoff and Sediment Transport |

| LogP | 6.07 (Predicted) chemsrc.com | 3.13 nih.gov | The higher LogP of the ester suggests stronger binding to soil and sediment, leading to transport primarily with eroded particles. |

| Water Solubility | Low (inferred from high LogP) | 880 mg/L nih.gov | The lower solubility of the ester reduces its concentration in the dissolved phase of runoff water. |

| Primary Transport Pathway | Adsorbed to soil/sediment particles | Dissolved in runoff water | The ester is more likely to be found in bottom sediments of water bodies, while the acid is more mobile in the water column. |

Volatilization Dynamics of this compound

Volatilization is the process by which a substance evaporates from a surface and enters the atmosphere. For pesticides, this can be a significant pathway of loss from treated fields. hbz-nrw.de The volatilization of this compound is expected to be low due to its chemical properties. guidechem.com

Several factors influence the rate of volatilization of pesticides from plant and soil surfaces:

Vapor Pressure: This is a measure of a substance's tendency to evaporate. This compound has a very low predicted vapor pressure of 0.0±0.9 mmHg at 25°C, indicating a low tendency to volatilize. chemsrc.com For comparison, the vapor pressure of mecoprop acid is also low, reported as 1.2 x 10⁻⁵ mmHg at 25°C. nih.gov

Adsorption to Soil: The strong binding of a pesticide to soil particles can significantly reduce its volatilization. Given the high lipophilicity (high LogP) of this compound, it is expected to be strongly adsorbed to soil organic matter, which would limit its loss to the atmosphere. chemsrc.com

Temperature: Higher temperatures generally increase the vapor pressure of a compound, leading to higher volatilization rates. geoscienceworld.org

Soil Moisture: Volatilization can be higher from moist soils as water molecules compete with the pesticide for binding sites on soil particles, making more of the pesticide available to evaporate. geoscienceworld.org

Airflow: Increased wind speed over a treated surface can enhance volatilization by removing the pesticide vapor from the surface and maintaining a high concentration gradient. geoscienceworld.org

Once in the atmosphere, pesticides can be transported over short or long distances before being deposited back to earth. hbz-nrw.de The atmosphere is a significant and mobile environmental compartment for the transport and distribution of pesticides. hbz-nrw.de

Given the low volatility of this compound, significant long-range atmospheric transport in the gaseous phase is unlikely. chemsrc.comguidechem.com Any atmospheric transport is more likely to occur through wind erosion, where the compound, adsorbed to soil particles, is carried by the wind and deposited elsewhere.

Phenoxy herbicides, as a class, have been detected in rainfall, indicating that atmospheric transport and subsequent deposition do occur. hbz-nrw.decdnsciencepub.com The initial phase of a rain event is often most effective at scavenging pesticides from the atmosphere, a phenomenon known as the "first flush" effect. hbz-nrw.de However, the contribution of the ester form, this compound, to this atmospheric load is expected to be minimal compared to more volatile compounds. The primary route of entry into aquatic systems for this specific compound remains surface runoff, particularly via sediment transport. geoscienceworld.orgmdpi.com

Ecotoxicological Implications of Mecoprop 2,4,4 Trimethylpentylester in Non Target Biota

Phytotoxicological Effects on Non-Target Terrestrial Plants

As a phenoxy herbicide, mecoprop (B166265) is designed to affect plant growth. wfduk.org However, its effects can extend beyond targeted weed species, impacting the surrounding flora.

Exposure to mecoprop can interfere with the initial stages of a plant's life cycle. Studies on related phenoxy herbicides like 2,4-D have shown that these substances can be particularly harmful during germination. unl.edu The application of such herbicides can lead to a decrease in the percentage of seeds that successfully germinate. researchgate.net For instance, research on Hibiscus cannabinus demonstrated that 2,4-D could significantly inhibit seed germination, with a lethal dose identified at 5000 ppm. researchgate.net Furthermore, early seedling growth can be stunted, with observed effects including reduced elongation of the hypocotyl and radicle. researchgate.net In some cases, treatment with these types of herbicides has resulted in malformed seedlings with swollen hypocotyls and radicles. researchgate.net The timing of herbicide application is also a critical factor, as applications during seed formation can lead to a reduction in seed germination in the subsequent generation. researchgate.net

Table 1: Effects of a Related Phenoxy Herbicide (2,4-D) on Plant Growth

| Species | Endpoint | Effect | Concentration |

|---|---|---|---|

| Hibiscus cannabinus | Seed Germination | Inhibition | 4000 ppm |

| Hibiscus cannabinus | Seed Germination | Lethal Dose | 5000 ppm |

| Chlamydomonas reinhardtii | Photosynthesis | Stimulation | 1 and 5 ppm |

| Chlamydomonas reinhardtii | Photosynthesis, Growth | Inhibition | 10, 20, and 40 ppm |

| Various aquatic macrophytes | Root Length | EC50 | 92 to 997 µg L⁻¹ |

This table is based on data for the related compound 2,4-D and is intended to be illustrative of the potential effects of phenoxy herbicides.

When plants are exposed to chemical stressors like herbicides, they can exhibit a range of molecular and physiological responses. These responses are part of the plant's defense and adaptation mechanisms. nih.govnih.gov A common response to stress is the production of reactive oxygen species (ROS), which can cause oxidative damage to cells. nih.gov To counteract this, plants activate their antioxidant defense systems. mdpi.com Hormonal regulation also plays a crucial role in stress response, with plant hormones like abscisic acid (ABA), auxins, and gibberellins (B7789140) being key players in mediating the plant's adaptation to stressful conditions. nih.govmdpi.com For instance, under stress, ABA levels can increase, leading to stomatal closure to conserve water. nih.gov At the molecular level, stress can trigger complex signaling pathways that lead to changes in gene expression, aimed at enhancing the plant's tolerance. nih.gov These changes can involve the synthesis of protective proteins and osmotic regulators like proline and sugars to maintain cellular water balance. nih.gov

Aquatic Ecotoxicology of Mecoprop-2,4,4-trimethylpentylester

The presence of mecoprop in aquatic environments poses a risk to non-target aquatic organisms. Although it is not expected to persist long in surface waters, it can be very persistent in water under certain conditions and has the potential to contaminate groundwater. wfduk.orgmnhn.fr

Algae, as primary producers in aquatic ecosystems, are particularly vulnerable to herbicides. nih.gov Herbicides can inhibit algal growth and interfere with photosynthesis. nih.gov Studies on the effects of antibiotics on algae, which can also inhibit protein synthesis, have shown that these chemicals can reduce the rate of photosynthesis. nih.gov The sensitivity of different algal species to herbicides can vary significantly, meaning that a concentration that affects one species may not affect another to the same degree. nih.gov For the related herbicide 2,4-D, it was found to be less toxic to a range of algal species compared to other herbicides, with only small differences in sensitivity among the tested species. nih.gov However, even at low concentrations, some herbicides can impact photosynthesis. nih.gov

Aquatic invertebrates, such as the water flea Daphnia magna, are standard models for ecotoxicological testing and can be affected by the presence of pesticides in the water. nih.gov While some studies on individual pharmaceuticals have shown no apparent effects on the life processes of Daphnia at low concentrations, mixtures of chemicals can have more significant and unpredictable impacts. nih.gov For instance, a mixture of fluoxetine (B1211875) and clofibric acid resulted in significant mortality and deformities in Daphnia. nih.gov The duration of exposure is also a critical factor, with continuous exposure often leading to more severe effects on survival and reproduction than short-term or pulse exposures. nih.gov Research on the effects of mecoprop and its degradation product, 2-MCP, on the Pacific oyster (Crassostrea gigas) showed that the degradation product was more toxic than the parent compounds, particularly affecting larval development and metamorphosis. nih.gov

Table 2: Aquatic Ecotoxicity of Mecoprop and its Degradation Product

| Organism | Compound | Endpoint | Effect Concentration (EC50) |

|---|---|---|---|

| Crassostrea gigas (embryo) | Mecoprop | Normal Larval Development | 42.55 mg L⁻¹ |

| Crassostrea gigas (embryo) | Mecoprop-P | Normal Larval Development | 78.85 mg L⁻¹ |

| Crassostrea gigas (embryo) | 2-MCP | Normal Larval Development | 10.81 mg L⁻¹ |

| Crassostrea gigas (pediveliger larvae) | 2-MCP | Metamorphosis Success | 7.20 mg L⁻¹ |

Data from a study on the Pacific oyster, Crassostrea gigas. nih.gov

Ecotoxicological Assessment in Soil Invertebrates and Microorganisms

The health of soil ecosystems relies heavily on the activities of invertebrates and microorganisms. The introduction of herbicides can disrupt these delicate balances.

Effects on Earthworm Behavior and Reproduction

Earthworms are vital for maintaining soil structure, aeration, and nutrient cycling. wjaets.com Herbicides can negatively impact their growth, reproduction, and behavior. researchgate.net While direct studies on this compound are limited in the provided results, research on other herbicides demonstrates a range of detrimental effects. For instance, some herbicides can lead to reduced growth rates and impaired reproductive performance in species like Eisenia fetida. wjaets.com Sublethal concentrations of certain herbicides can alter foraging activity, leading to decreased energy intake and impacting growth. wjaets.com

Reproductive output, a crucial factor for population sustainability, can also be affected. Some herbicides have been shown to inhibit cocoon production in earthworms. researchgate.net Furthermore, exposure to certain chemicals can disrupt burrowing activity, which is essential for soil aeration and structure. wjaets.com This disruption can, in turn, create less favorable conditions for earthworm reproduction. wjaets.com

Impacts on Soil Microbial Community Structure and Function

Soil microorganisms are fundamental to nutrient cycling and the degradation of organic matter. The application of herbicides can alter the structure and function of these microbial communities. international-agrophysics.org A study on the related compound mecoprop showed that a microbial community isolated from wheat root systems was capable of degrading it. nih.govnih.gov This community consisted of multiple bacterial species, including Pseudomonas, Alcaligenes, Flavobacterium, and Acinetobacter calcoaceticus. nih.govnih.gov Interestingly, no single species from this community could degrade mecoprop on its own, highlighting the importance of synergistic interactions within the microbial community for herbicide breakdown. nih.govnih.gov

The introduction of a herbicide can lead to shifts in the microbial population, favoring the proliferation of species capable of degrading the compound. In the case of mecoprop-p, its degradation in soil was associated with the proliferation of bacteria carrying tfdA class III genes, which are involved in the breakdown of phenoxyalkanoic acid herbicides. researchgate.net

Nitrogen Cycling and Other Biogeochemical Processes

The influence of this compound on specific biogeochemical processes like nitrogen cycling is not detailed in the provided search results. However, it is established that soil microbial communities drive these essential processes. researchgate.net Herbicides that alter the composition and activity of these communities have the potential to indirectly affect nutrient cycling. For example, some studies have shown that certain climate change factors can impact enzyme activities involved in nitrogen acquisition in soil. researchgate.net Given that herbicides can act as a stressor on soil microorganisms, it is plausible that they could also influence these vital biogeochemical pathways.

Bioaccumulation and Biotransformation in Non-Target Organisms

The potential for a chemical to accumulate in the tissues of organisms and undergo transformation is a key aspect of its environmental risk profile.

Metabolic Pathways and Metabolite Formation in Non-Target Species

The breakdown of herbicides like Mecoprop in the environment is a critical process that influences their persistence and potential toxicity. This degradation is primarily carried out by microorganisms in the soil and can also occur within non-target organisms that are exposed to the compound.

In soil, the microbial degradation of Mecoprop is a key metabolic pathway. Several bacterial species have been identified as capable of breaking down this herbicide. For instance, research has implicated Burkholderia glathei in the degradation of mecoprop. nih.gov Furthermore, Sphingomonas herbicidovorans has been shown to completely degrade both the (R) and (S) enantiomers of mecoprop, utilizing it as a sole source of carbon and energy. nih.govresearchgate.net This degradation is often initiated by an enzyme encoded by the tfdA gene, which is an alpha-ketoglutarate-dependent dioxygenase that catalyzes the first step in the breakdown of phenoxyalkanoic acid herbicides. nih.gov Studies on Mecoprop-p have shown that its degradation is associated with the proliferation of class III tfdA genes. geus.dk The half-life of Mecoprop-p in soil is approximately 12 days in topsoil (<30 cm) but increases significantly with depth, exceeding 84 days at 70-80 cm. geus.dkresearchgate.net

In aquatic environments, the degradation of Mecoprop and the formation of metabolites can have direct consequences for non-target organisms. A study on the Pacific oyster, Crassostrea gigas, investigated the effects of mecoprop, mecoprop-p, and their degradation product, 2-methyl-4-chlorophenol (2-MCP). The results indicated that the degradation product, 2-MCP, was more toxic to the larval stages of the oyster than the parent compounds. nih.gov This highlights the importance of understanding the entire metabolic pathway, as metabolites can sometimes be more harmful than the original herbicide.

Table 1: Microbial Degradation of Mecoprop

| Microorganism | Role in Degradation | Key Genes/Enzymes |

| Burkholderia glathei | Implicated in mecoprop degradation. nih.gov | Not specified |

| Sphingomonas herbicidovorans | Complete degradation of both (R) and (S) enantiomers of mecoprop. nih.govresearchgate.net | Specific enzymes for each enantiomer. nih.gov |

| Various soil bacteria | Degradation of Mecoprop-p. geus.dk | Class III tfdA genes. geus.dk |

Community and Ecosystem-Level Ecotoxicology

The introduction of herbicides into the environment can have cascading effects on biological communities and ecosystem functions, extending beyond the direct toxicity to individual organisms.

Impact on Biodiversity and Species Richness

Herbicides, by their very nature, are designed to alter plant communities, and this can have significant indirect effects on the biodiversity of a given area. The application of phenoxy herbicides can lead to a reduction in the abundance of broadleaf plants, which serve as crucial food resources and habitat for a variety of organisms. nih.govresearchgate.net This loss of plant diversity can, in turn, impact herbivores and the predators that feed on them.

Trophic Transfer and Indirect Ecological Effects

The effects of herbicides can be transferred through the food web, leading to indirect ecological consequences. For example, a study on the polyphagous grasshopper Pseudochorthippus parallelus found that the application of a phenoxy herbicide in their grassland habitat had complex effects. While the herbicide reduced the amount of vegetation the grasshoppers consumed, it surprisingly led to an increase in the number of their offspring. nih.govresearchgate.net This unexpected outcome was likely mediated by changes in the plant community composition, demonstrating how herbicides can indirectly influence the population dynamics of herbivores. nih.govresearchgate.net

Such alterations at the primary producer and primary consumer levels can ripple through the ecosystem, affecting predators and other organisms that are not directly exposed to the herbicide. These indirect effects highlight the interconnectedness of species within a food web and the potential for herbicides to cause unforeseen ecological shifts. researchgate.net

Ecosystem Services Disruption (e.g., Pollination, Nutrient Cycling)

The disruption of key ecosystem services is a major concern associated with herbicide use. As mentioned previously, the impact on pollinators can lead to deficits in pollination, which is crucial for the reproduction of many wild plants and agricultural crops. entomologyjournals.com This can result in lower seed and fruit yields, with potential economic consequences for agriculture. entomologyjournals.com

Herbicides can also affect vital below-ground processes, such as nutrient cycling, by altering the soil microbial community. The application of herbicides can either inhibit or stimulate different groups of soil microorganisms that are responsible for processes like nitrogen fixation, nitrification, and denitrification. researchgate.net For example, one study found that the herbicide 2,4-D butyl ester stimulated ammonifying bacteria at certain concentrations but inhibited them at higher concentrations. researchgate.net It also inhibited autotrophic nitrifying bacteria while stimulating heterotrophic nitrifying bacteria. researchgate.net Such shifts in the microbial community can alter the availability of essential nutrients in the soil, with long-term consequences for soil fertility and plant growth. researchgate.net

Mechanisms of Action and Physiological Responses to Mecoprop 2,4,4 Trimethylpentylester in Target Organisms

Auxin Mimicry and the Derailment of Plant Hormone Regulation

At the heart of Mecoprop-2,4,4-trimethylpentylester's herbicidal activity lies its remarkable ability to mimic indole-3-acetic acid (IAA), the most common naturally occurring auxin in plants. This mimicry allows it to hijack the plant's hormonal signaling pathways, leading to a catastrophic loss of regulatory control.

Hijacking the Signal: Receptor Binding and Aberrant Signal Transduction

Mecoprop (B166265), the active component of the ester, directly interacts with the auxin receptor complex, which includes the TRANSPORT INHIBITOR RESPONSE 1 (TIR1) and AUXIN SIGNALING F-BOX (AFB) proteins. oekotoxzentrum.chnih.gov Upon binding, it initiates a signaling cascade that deviates from the normal, tightly controlled hormonal responses. nih.gov

Studies on the related compound Mecoprop-P have revealed its binding affinity for different auxin receptors. Research has shown that Mecoprop and its relative, dichlorprop (B359615), exhibit a higher binding affinity for the TIR1 receptor compared to other phenoxy-carboxylate auxins like 2,4-D and MCPA. nih.gov This differential binding suggests a degree of specificity in how these synthetic auxins interact with the plant's perception machinery.

The binding of Mecoprop to the TIR1/AFB receptors triggers the degradation of Aux/IAA transcriptional repressors. nih.gov This event unleashes a torrent of uncontrolled gene expression, as the natural braking mechanism for auxin-responsive genes is effectively removed.

Interactive Table 1: Comparative Binding Affinities and Biological Efficacy of Auxin Herbicides

| Compound | Receptor Binding (Relative to IAA) | Whole-Plant Efficacy (GR50 in Arabidopsis) |

| IAA | 1.00 | High |

| Mecoprop | Lower than IAA, but higher for TIR1 than 2,4-D | Moderate |

| 2,4-D | Lower than IAA | High |

| Dicamba | Very low | Low |

This table is based on data from studies comparing the receptor binding and herbicidal effects of various auxin compounds. nih.gov GR50 represents the concentration required to cause a 50% reduction in growth.

A Symphony of Chaos: Alterations in Gene Expression and Protein Synthesis

The degradation of Aux/IAA repressors, instigated by Mecoprop binding, leads to the widespread and unregulated transcription of auxin-responsive genes. While direct studies on this compound's effect on the plant transcriptome are limited, research on other auxin-disrupting herbicides provides a clear picture of the ensuing chaos. For instance, the herbicide napropamide, which also disrupts root development by affecting auxin homeostasis, has been shown to cause an upregulation of major auxin transporter genes like AUX1/LAX and PINs. awsjournal.org Similarly, the related phenoxy herbicide MCPA has been demonstrated to repress the expression of key photosynthetic genes in cyanobacteria. nih.gov

The Cellular Battlefield: Widespread Damage and Systemic Collapse

The hormonal and genetic disarray triggered by this compound manifests as a series of damaging effects at the cellular and subcellular levels. These disruptions cripple essential cellular functions, leading to tissue death and the ultimate demise of the plant.

Breaching the Gates: Membrane Integrity and Permeability Disruption

While direct evidence for this compound's effect on plant cell membranes is not extensively documented, the induction of oxidative stress, a known consequence of some auxin-mimicking herbicides, strongly suggests a mechanism for membrane damage. Herbicides that induce the formation of reactive oxygen species (ROS) can trigger lipid peroxidation, a process that degrades the lipids forming the cell membrane. nih.govnih.gov This leads to a loss of membrane integrity, causing the leakage of cellular contents and a breakdown of the essential barrier between the cell and its environment. researchgate.netmdpi.comresearchgate.net

Power Failure: Mitochondrial Dysfunction and Energy Metabolism Perturbations

The mitochondria, the powerhouses of the cell, are also prime targets for herbicide-induced damage. Studies on other herbicides have shown that they can induce mitochondrial dysfunction through various mechanisms. For example, the herbicide paraquat (B189505) has been shown to depress the mitochondrial membrane potential (ΔΨm) and stimulate oxygen consumption in a non-productive manner. nih.govnih.gov Similarly, the metabolite MEHP has been found to reduce mitochondrial membrane potential and inhibit mitochondrial respiration. mdpi.com

It is plausible that this compound, through the induction of oxidative stress, inflicts similar damage on plant mitochondria. A decrease in the mitochondrial membrane potential would severely impair the cell's ability to produce ATP, the primary energy currency. nih.govbiozoojournals.ro This energy crisis would have far-reaching consequences, affecting all energy-dependent cellular processes and contributing to the plant's death.

The Oxidative Onslaught: Induction of Oxidative Stress and the Plant's Last Stand

A common consequence of herbicide-induced stress in plants is the overproduction of reactive oxygen species (ROS), such as superoxide (B77818) radicals (O₂⁻) and hydrogen peroxide (H₂O₂). nih.govresearchgate.net These highly reactive molecules can cause widespread damage to cellular components, including lipids, proteins, and nucleic acids. Studies on the related phenoxy herbicide dichlorprop have confirmed its ability to induce oxidative stress in plants.

In response to this oxidative onslaught, plants activate a complex antioxidant defense system. nih.govmdpi.com This system includes a battery of enzymes dedicated to neutralizing ROS. Key players in this defense include:

Superoxide Dismutase (SOD): This enzyme catalyzes the conversion of the superoxide radical to hydrogen peroxide.

Catalase (CAT): CAT then breaks down hydrogen peroxide into water and oxygen.

Ascorbate (B8700270) Peroxidase (APX): APX also detoxifies hydrogen peroxide, using ascorbate as a reducing agent.

The activation of these antioxidant enzymes represents the plant's last-ditch effort to mitigate the cellular damage inflicted by the herbicide. However, the relentless production of ROS induced by this compound often overwhelms this defense system, leading to extensive cellular damage and, ultimately, plant death.

Interactive Table 2: Key Antioxidant Enzymes and Their Roles in Mitigating Herbicide-Induced Oxidative Stress

| Enzyme | Abbreviation | Function in Oxidative Stress Response |

| Superoxide Dismutase | SOD | Converts superoxide radicals to hydrogen peroxide. |

| Catalase | CAT | Decomposes hydrogen peroxide into water and oxygen. |

| Ascorbate Peroxidase | APX | Reduces hydrogen peroxide to water using ascorbate. |

Physiological Manifestations of Exposure to this compound in Target Organisms

This compound, a synthetic auxin herbicide, induces a cascade of physiological and morphological disruptions in susceptible broadleaf plants. By mimicking the plant's natural growth hormone, indole-3-acetic acid (IAA), it causes an unnatural and lethal acceleration of growth processes. The ester form, this compound, is readily absorbed by the leaves, after which it is converted into the active acid form, mecoprop, and translocated throughout the plant. scielo.br This systemic action ensures that the herbicide reaches critical meristematic tissues, leading to the profound physiological disturbances detailed below.

Morphological Aberrations and Growth Deformities

Exposure to synthetic auxin herbicides like mecoprop results in a dramatic and characteristic suite of morphological deformities. These symptoms are the most visible manifestation of the herbicide's disruption of normal plant development. The primary action of these herbicides is thought to involve the increased plasticity of the cell wall and interference with nucleic acid metabolism. ucanr.edu This leads to uncontrolled cell division and elongation, resulting in a variety of abnormal growth patterns.

Within hours of exposure, susceptible plants can exhibit epinasty, which is the downward bending and twisting of leaves and petioles. ucanr.edu As the herbicide takes effect, this is followed by severe twisting and curling of stems and leaves, often described as "cupping." ucanr.educambridge.org The uncontrolled growth can also cause stems to become brittle and crack. cambridge.org

Young, actively growing tissues are particularly vulnerable. Leaves that are not fully expanded at the time of exposure may be stunted and distorted, sometimes exhibiting a "strapping" or "feathering" appearance where the leaf margins become malformed. ucanr.edu In some cases, the interveinal tissue growth is inhibited, causing the veins to appear fused and extended into finger-like projections. ucanr.edu These profound growth deformities ultimately compromise the plant's ability to function, leading to its death over a period of about two weeks. cambridge.org

Table 1: Morphological Effects of Synthetic Auxin Herbicides on Susceptible Plants

| Plant Part | Observed Aberration | Description |

| Leaves | Epinasty, Cupping, Curling, Strapping, Feathering, Crinkling | Downward bending, concave curling, twisting, narrowing of the leaf blade, malformed margins, and a roughened surface texture. ucanr.educambridge.org |

| Stems | Twisting, Cracking, Swelling | Uncontrolled cell elongation leads to contorted growth and structural failure of the stem tissue. cambridge.org |

| Overall Growth | Stunting, Abnormal Development | The plant's normal growth pattern is severely disrupted, leading to a stunted and deformed appearance. ucanr.edu |

Water Relations and Stomatal Regulation

The application of synthetic auxin herbicides can significantly impact a plant's water balance and the regulation of its stomata. While direct research on this compound is limited, studies on similar auxin herbicides, such as 2,4-D, provide insight into these effects. High concentrations of these herbicides lead to an overproduction of ethylene (B1197577) and abscisic acid (ABA). nih.govactabotanica.org

The induced increase in ABA is a key factor in altering water relations. oup.com ABA is a primary stress hormone in plants and plays a crucial role in regulating stomatal closure. The elevated ABA levels triggered by the herbicide can lead to a reduction in stomatal aperture. actabotanica.org This closure, while a natural response to water stress, is pathologically induced by the herbicide.

Furthermore, the uncontrolled and disorganized growth of vascular tissues can lead to the destruction or blockage of the xylem. actabotanica.org The xylem is responsible for transporting water from the roots to the rest of the plant. Damage to this transport system severely impairs the plant's ability to maintain turgor and transport essential nutrients, contributing to wilting and eventual death. Research on the synthetic auxin 2,4-D has demonstrated a reduction in the water content of seedlings, hindering their establishment and leading to mortality. actabotanica.org

Nutrient Uptake and Translocation Impairment

The herbicidal activity of synthetic auxins also extends to the disruption of nutrient uptake and transport within the plant. The damage to the vascular system, particularly the phloem which transports sugars and other organic nutrients, and the xylem which transports water and mineral nutrients, is a major contributing factor.

Research on the phenoxyacetic acid herbicides 2,4-D and MCPA has shown that their application can influence the uptake and translocation of heavy metals in wheat. nih.gov The study found that higher herbicide rates led to a significant increase in the concentration of several metals in the roots. nih.gov This suggests that the herbicide can alter the permeability of root cell membranes and interfere with the normal mechanisms of nutrient uptake and exclusion.

The translocation of these metals from the roots to the shoots was also affected, with the transfer coefficients being dependent on the soil type and the herbicide concentration. nih.gov It is proposed that the formation of sparingly water-soluble complexes between the metal ions and the herbicide may influence their mobility within the plant. nih.gov While this research was conducted on a crop plant and focused on heavy metals, it indicates that synthetic auxin herbicides have the potential to disrupt the normal processes of mineral nutrient uptake and translocation in susceptible weed species. The disorganized growth of vascular tissues would further compound this issue, creating sinks for nutrient accumulation in some tissues while starving others.

Analytical Methodologies for Detection and Quantification of Mecoprop 2,4,4 Trimethylpentylester

Sample Preparation Techniques for Diverse Matrices

Effective sample preparation is a critical first step to isolate Mecoprop (B166265) from complex matrices, remove interfering substances, and concentrate the analyte to levels suitable for instrumental analysis. The choice of technique depends heavily on the nature of the sample matrix (e.g., water, soil, biological tissue).

For environmental samples like water and soil, Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) are the most common and effective sample preparation techniques.

Liquid-Liquid Extraction (LLE) is a traditional method that separates compounds based on their relative solubilities in two different immiscible liquids. For phenoxy acid herbicides like mecoprop, a multi-step LLE process is often employed. An EPA-developed method involves first raising the pH of a water sample to hydrolyze esters to their corresponding acids and remove interferences by extracting with a solvent like methylene (B1212753) chloride. epa.gov Subsequently, the aqueous phase is acidified (pH < 2) to protonate the mecoprop acid, making it extractable with an organic solvent. epa.gov For soil samples, a similar principle applies, often starting with a solvent mixture to extract the analytes from the solid matrix before the liquid-liquid partitioning steps. epa.gov

Solid-Phase Extraction (SPE) has become a preferred alternative to LLE due to its efficiency, lower solvent consumption, and higher sample throughput. In SPE, the sample is passed through a solid adsorbent material packed in a cartridge. For acidic herbicides like mecoprop, anion exchange or polymeric reversed-phase sorbents are frequently used.

A typical SPE procedure for water samples involves:

Conditioning: The SPE cartridge is washed with a solvent like methanol, followed by water, to activate the sorbent.

Loading: The water sample, with its pH adjusted to be acidic (e.g., pH 2-3), is passed through the cartridge. The mecoprop acid is retained on the sorbent. econference.io

Washing: The cartridge is washed with a weak solvent to remove co-extracted interferences while the analyte remains bound.

Elution: A stronger organic solvent, sometimes modified with a base like ammonia, is used to desorb the mecoprop from the sorbent. researchgate.net The resulting eluate, containing the concentrated analyte, is then typically evaporated and reconstituted in a suitable solvent for analysis. researchgate.net

The table below summarizes typical extraction conditions for mecoprop in water and soil samples.

| Parameter | Liquid-Liquid Extraction (LLE) for Water | Solid-Phase Extraction (SPE) for Water |

| Initial Step | pH adjustment to >12 for hydrolysis | pH adjustment to < 3 |

| Extraction Solvent | Methylene Chloride / Ethyl Acetate | N/A |

| Elution Solvent | N/A | Methanol with 5% NH3 |

| Key Principle | Partitioning based on pH-dependent solubility | Adsorption onto a solid phase and selective elution |

This table provides a generalized overview of LLE and SPE procedures for phenoxy acids like mecoprop.

Biological samples such as blood, urine, and tissue present significant analytical challenges due to their complexity. The "matrix effect" refers to the alteration of an analyte's ionization efficiency by co-eluting endogenous components like salts, proteins, and phospholipids, leading to signal suppression or enhancement and compromising analytical accuracy. econference.ioamazonaws.com

To mitigate these effects, rigorous clean-up strategies are essential. For the analysis of mecoprop in kidney tissue, a Soxhlet extraction with diethyl ether has been used, followed by a clean-up step using anion exchange SPE cartridges to isolate the acidic herbicide from the complex biological extract. researchgate.netnih.gov For serum and urine samples, a common initial step is protein precipitation using a solvent like acetonitrile (B52724). jsomt.jp This is often followed by further clean-up. For instance, a method for related compounds in animal products uses a liquid-liquid partitioning step with acetonitrile and n-hexane for defatting, followed by clean-up with both strong anion exchange (SAX) and primary secondary amine (PSA) cartridges.

Key strategies to overcome matrix effects in biological samples include:

Efficient Clean-up: Employing multi-step clean-up procedures such as a combination of LLE and SPE.

Phospholipid Removal: Using specialized SPE sorbents designed to remove phospholipids, which are a major source of ion suppression in LC-MS analysis.

Dilution: Diluting the sample extract can reduce the concentration of interfering matrix components, although this may compromise detection limits.

Matrix-Matched Calibration: Preparing calibration standards in a blank matrix extract that is similar to the samples helps to compensate for consistent matrix effects.

Chromatographic Separation Techniques

Chromatography is the core analytical technique for separating Mecoprop-2,4,4-trimethylpentylester (or its hydrolyzed acid form) from other components in the prepared sample extract prior to detection.

Gas Chromatography (GC) is a powerful technique for separating volatile and thermally stable compounds. Since phenoxy acids like mecoprop are not sufficiently volatile for direct GC analysis, a derivatization step is required. epa.gov This process converts the polar carboxylic acid group into a more volatile ester, such as a methyl or butyl ester. epa.gov The this compound itself is an ester and could potentially be analyzed directly, though methods often rely on hydrolysis and re-derivatization for standardization and improved chromatographic performance.

The derivatized analyte is then injected into the GC, where it is separated on a capillary column. Common detectors include:

Electron Capture Detector (ECD): Highly sensitive to halogenated compounds, making it suitable for chlorinated herbicides like mecoprop. epa.gov

Mass Spectrometry (MS): Provides high selectivity and structural information, allowing for confident identification and quantification. GC-MS is a standard method in many laboratories for pesticide residue analysis. amazonaws.com

The table below outlines a typical temperature program for the GC analysis of derivatized phenoxy acid herbicides.

| Parameter | GC Conditions |

| Column | DB-5MS, 30 m x 0.25 mm x 0.25 µm |

| Carrier Gas | Helium |

| Injection Mode | Splitless |

| Temperature Program | Initial 50°C, ramp to 125°C, then to 230°C, and finally to 310°C |

| This table is based on a general pesticide residue analysis method and illustrates a typical temperature gradient. |

Liquid Chromatography, particularly when coupled with tandem mass spectrometry (LC-MS/MS), has become the method of choice for analyzing mecoprop and other polar herbicides. researchgate.net It offers high sensitivity and specificity and, crucially, can analyze the mecoprop acid directly without the need for derivatization. researchgate.net

In this technique, the sample extract is injected into the LC system, where the compounds are separated on a column, most commonly a reversed-phase C18 column. econference.ionih.gov The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile or methanol, often with a modifier such as formic acid to improve peak shape and ionization efficiency. nih.gov

After separation, the analyte enters the mass spectrometer. Electrospray ionization (ESI) in negative ion mode is typically used for phenoxy acids, as it efficiently deprotonates the carboxylic acid group. The tandem mass spectrometer (MS/MS) provides exceptional selectivity by monitoring a specific precursor-to-product ion transition for the analyte, minimizing the potential for interference from matrix components. econference.io

| Parameter | LC-MS/MS Conditions for Mecoprop Analysis |

| LC Column | Reversed-phase C18 |

| Mobile Phase | Water and Acetonitrile/Methanol with 0.01% Formic Acid nih.gov |

| Ionization Mode | Electrospray Ionization (ESI), Negative Mode econference.io |

| MS Detection | Multiple Reaction Monitoring (MRM) |

| Typical Transition | m/z 213 → 141 nih.gov |

| This table summarizes common parameters used for the LC-MS/MS analysis of mecoprop. |

Spectroscopic and Immunochemical Methods

While chromatography-mass spectrometry is the dominant analytical approach, other methods can be used for screening or specific applications.

Spectroscopic Methods , beyond mass spectrometry, include techniques like High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD). An HPLC-DAD method has been developed for the direct determination of mecoprop in aqueous soil solutions. researchgate.net This method allows for the quantification of the analyte by measuring its UV absorbance at a specific wavelength after chromatographic separation. While generally less sensitive and selective than MS detection, it can be a robust and cost-effective option for analyzing samples with higher concentrations or for mobility and degradation studies. researchgate.net

Immunochemical Methods , such as the Enzyme-Linked Immunosorbent Assay (ELISA), offer a rapid and high-throughput screening alternative to chromatographic methods. researchgate.netnih.gov These assays utilize the highly specific binding between an antibody and an antigen (in this case, mecoprop). In a competitive ELISA format, a known amount of enzyme-labeled mecoprop competes with the mecoprop in the sample for a limited number of antibody binding sites. ssi.dk The amount of enzyme activity is inversely proportional to the concentration of mecoprop in the sample. While cross-reactivity with structurally similar compounds can occur, ELISAs are valuable for quickly screening a large number of samples to identify potential positives that can then be confirmed by a more definitive technique like LC-MS/MS. ssi.dknih.gov

UV-Vis Spectroscopy for Detection and Degradation Monitoring

UV-Vis spectroscopy can be a valuable tool for monitoring the degradation of aromatic compounds, including herbicides. While specific studies on the UV-Vis spectrophotometric analysis of this compound are not extensively detailed in the public domain, the principles can be inferred from research on structurally related compounds like 2,4-dichlorophenol (B122985) (2,4-DCP) and 2,4-D.

The degradation of these compounds often involves the breakdown of the aromatic ring, which can be monitored by observing changes in the UV-Vis absorption spectrum. For instance, the degradation of 2,4-D and 2,4-DCP shows a significant decrease in the absorbance at their characteristic wavelengths (around 283-285 nm) as the degradation process proceeds. researchgate.net This is attributed to the decomposition of the organic molecule. researchgate.net The process can also be monitored by observing the appearance of new absorption bands corresponding to degradation byproducts.

Advanced oxidation processes (AOPs) are often employed for the degradation of such persistent organic pollutants. researchgate.net The efficiency of these processes can be tracked using UV-Vis spectroscopy by recording the spectra at different time intervals during the treatment. The decrease in the intensity of the main absorption peak of the parent compound over time provides a kinetic profile of its degradation.

Development of Immunoassays (e.g., ELISA) for Rapid Screening

Immunoassays, particularly the enzyme-linked immunosorbent assay (ELISA), offer a rapid, sensitive, and cost-effective method for screening a large number of samples for the presence of specific contaminants. These assays are based on the highly specific binding between an antibody and its target antigen.

While specific ELISA kits for the direct detection of this compound are not widely commercially available, immunoassays have been developed for the parent acid, Mecoprop, and other related phenoxyalkanoic acid herbicides like 2,4-D. For example, a direct competitive ELISA for 2,4-D has been established. goldstandarddiagnostics.us In this format, 2,4-D in the sample competes with a labeled 2,4-D conjugate for a limited number of antibody binding sites. goldstandarddiagnostics.us The resulting signal is inversely proportional to the concentration of 2,4-D in the sample. goldstandarddiagnostics.us

The development of an immunoassay for this compound would require the production of antibodies that can specifically recognize this ester form. This can be challenging due to the structural similarity among different esters of Mecoprop and other phenoxy acid herbicides. However, the principle remains a promising approach for developing rapid screening tools. It is important to note that positive results from immunoassays are typically considered presumptive and should be confirmed by a more definitive analytical method such as chromatography. goldstandarddiagnostics.us

Isotope Dilution and Quality Control in Analytical Procedures

Ensuring the accuracy and reliability of analytical results for this compound is paramount. Isotope dilution techniques and rigorous quality control measures, including inter-laboratory comparisons and method validation, are essential components of a robust analytical workflow.

Use of Labeled Standards for Accurate Quantification

Isotope-labeled internal standards are the gold standard for accurate quantification in mass spectrometry-based methods. In this approach, a known amount of a stable isotope-labeled analogue of the target analyte is added to the sample at the beginning of the analytical procedure. This internal standard mimics the behavior of the native analyte throughout extraction, cleanup, and analysis, thus compensating for any losses during sample preparation and for matrix effects in the instrument.

The use of labeled standards is a key component of methods validated by regulatory bodies like the U.S. Environmental Protection Agency (EPA) for the analysis of similar compounds in various matrices. epa.govepa.gov

Inter-laboratory Comparisons and Method Validation

Method validation is the process of demonstrating that an analytical method is suitable for its intended purpose. This involves evaluating parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ). Inter-laboratory comparisons, also known as round-robin tests or proficiency testing, are a crucial part of the validation process, where different laboratories analyze the same sample to assess the reproducibility and robustness of the method.

For the analysis of phenoxy acid herbicides, including Mecoprop-p and its esters, validated methods with established performance characteristics are available. For example, an analytical method for various phenoxy acids and their 2-ethylhexyl esters in soil has undergone independent laboratory validation (ILV). epa.gov The validation data includes information on mean recoveries and relative standard deviations (RSD) at different fortification levels. epa.gov

Below is a table summarizing the validation data for a selection of phenoxy acid herbicides and their 2-ethylhexyl esters in soil, which illustrates the expected performance of a validated method.

| Analyte | Fortification Level (mg/kg) | Mean Recovery (%) | Relative Standard Deviation (RSD) (%) |

| Mecoprop-p | 0.01 | 95.2 | 5.8 |

| Mecoprop-p 2-EH | 0.01 | 98.6 | 4.9 |

| 2,4-D | 0.01 | 96.1 | 5.2 |

| 2,4-D 2-EH | 0.01 | 99.4 | 4.5 |

| MCPA | 0.01 | 94.3 | 6.1 |

| MCPA 2-EH | 0.01 | 97.8 | 5.3 |

| Data adapted from an EPA-validated method for phenoxy acid herbicides in soil. The data for 2-ethylhexyl (2-EH) esters are presented as an example of ester analysis. |

The limit of detection (LOD) and limit of quantitation (LOQ) are also critical parameters determined during method validation. For instance, in an analytical method for phenoxy acids in kidney tissue using liquid chromatography with tandem mass spectrometry (LC-MS/MS), the LOD was estimated to be 0.02 mg/kg. nih.gov In another validated method for soil, the LOQ for Mecoprop-p and its esters was established at 0.01 mg/kg. epa.gov

These rigorous validation and quality control procedures ensure that the data generated for the monitoring of this compound and related compounds are reliable and defensible.

Remediation and Degradation Strategies for Mecoprop 2,4,4 Trimethylpentylester Contamination

Bioremediation Approaches

Bioremediation harnesses the metabolic capabilities of microorganisms and plants to degrade or transform contaminants into less harmful substances. For mecoprop (B166265), bioremediation is a key process governing its attenuation in soil and water. service.gov.uk

Bioaugmentation with Specific Microbial Strains

Bioaugmentation involves the introduction of specific microorganisms with known degradative capabilities to a contaminated site to enhance the removal of the target pollutant. Research has identified several bacterial strains capable of degrading mecoprop. A microbial community isolated from wheat root systems, comprising two Pseudomonas species, an Alcaligenes species, a Flavobacterium species, and Acinetobacter calcoaceticus, was shown to effectively use mecoprop as a sole carbon and energy source. researchgate.netnih.govnih.gov Interestingly, none of the individual pure cultures could grow on mecoprop, highlighting the importance of synergistic interactions within the microbial community. researchgate.netnih.govnih.gov

In another study, a consortium of three bacteria, Alcaligenes denitrificans, Pseudomonas glycinea, and Pseudomonas marginalis, was isolated from topsoil and demonstrated the ability to degrade the (R)-(+)-isomer of mecoprop, which is the herbicidally active form. researchgate.netoup.comresearchgate.netcapes.gov.br Initially, only the consortium could degrade the herbicide, but after a prolonged incubation period, A. denitrificans was able to utilize mecoprop as a sole carbon and energy source. oup.comresearchgate.net The first step in the degradation pathway of mecoprop is often initiated by the α-ketoglutarate-dependent dioxygenase enzyme, which is encoded by class III tfdA genes. researchgate.net Bioaugmentation with 2,4-D-degrading strains has been shown to improve the degradation of related herbicides, correlating with a higher abundance of these tfdA genes. researchgate.net

Table 1: Microbial Strains Involved in Mecoprop Degradation

| Microbial Species | Role in Degradation | Reference(s) |

| Pseudomonas sp. | Part of a synergistic community that degrades mecoprop. | researchgate.net, nih.gov, nih.gov |

| Alcaligenes sp. | Part of a synergistic community that degrades mecoprop. | researchgate.net, nih.gov, nih.gov |

| Flavobacterium sp. | Part of a synergistic community that degrades mecoprop. | researchgate.net, nih.gov, nih.gov |

| Acinetobacter calcoaceticus | Part of a synergistic community that degrades mecoprop. | researchgate.net, nih.gov, nih.gov |

| Alcaligenes denitrificans | Degrades the (R)-(+)-isomer of mecoprop, both in a consortium and as a pure culture after adaptation. | researchgate.net, oup.com, researchgate.net, capes.gov.br |

| Pseudomonas glycinea | Part of a consortium that degrades the (R)-(+)-isomer of mecoprop. | researchgate.net, oup.com, researchgate.net, capes.gov.br |

| Pseudomonas marginalis | Part of a consortium that degrades the (R)-(+)-isomer of mecoprop. | researchgate.net, oup.com, researchgate.net, capes.gov.br |

Biostimulation of Indigenous Microbial Communities

Biostimulation aims to enhance the degradative activity of the native microbial populations at a contaminated site by modifying the environment, such as by adding nutrients or electron acceptors. For phenoxy acid-contaminated subsoils, biostimulation can be an effective in-situ biodegradation strategy. researchgate.net Studies have investigated the amendment of soil with glucose and nitrate (B79036) to stimulate mecoprop bioremediation. researchgate.net The addition of nitrate as a redox equivalent for oxidation can be particularly relevant for enhancing degradation under certain conditions. researchgate.net

Phytoremediation Potential Using Degrading Plants

Phytoremediation is an emerging technology that utilizes plants and their associated microorganisms to remove, contain, or degrade environmental contaminants. researchgate.netawsjournal.org For phenoxy herbicides like MCPA, which is structurally similar to mecoprop, endophyte-assisted phytoremediation has shown promise. nih.gov Endophytic bacteria, which live within plant tissues, can degrade pollutants and promote plant growth in contaminated soils. researchgate.net

The interaction between plants and microorganisms in the rhizosphere (the soil region around plant roots) is crucial for effective phytoremediation. frontiersin.org Plants can release secondary metabolites that stimulate microbial communities with specialized functions for detoxification. frontiersin.org For instance, the plant secondary metabolite syringic acid has been shown to enhance the removal of MCPA from soil when used in conjunction with Cucurbita pepo (zucchini). nih.gov This approach, known as rhizoremediation, leverages the synergistic relationship between plants and microbes to clean up contaminated environments. researchgate.net Research also suggests that the Gretchen Hagen 3 (GH3) acyl acid amido synthetases in plants like Arabidopsis can modify and inactivate phenoxyalkanoic acid herbicides. nih.gov

Advanced Oxidation Processes (AOPs)

Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic pollutants from water and wastewater by oxidation through reactions with highly reactive hydroxyl radicals (•OH).

Fenton and Photo-Fenton Oxidation

The Fenton process involves the reaction of hydrogen peroxide (H₂O₂) with ferrous iron (Fe²⁺) to generate hydroxyl radicals. Photo-Fenton is an enhancement of this process where UV light is used to photochemically reduce ferric iron (Fe³⁺) back to Fe²⁺, thus regenerating the catalyst and producing more hydroxyl radicals.

Both Fenton and photo-Fenton processes have been proven effective in degrading mecoprop. ut.ac.ir In a study comparing various AOPs, photo-Fenton at neutral pH was the most effective process for mecoprop degradation in both deionized and surface water. ut.ac.ir For an initial mecoprop concentration of 10 mg/L, photo-Fenton led to removal below the detection limit within 15 minutes in surface water. ut.ac.ir The mineralization of mecoprop by photoelectro-Fenton, a related process, has been shown to be faster and less expensive when using solar light compared to artificial UVA light. researchgate.net The degradation of mecoprop via photo-Fenton proceeds through the formation of intermediates such as 4-chloro-o-cresol, 2-methylhydroquinone, and 2-methyl-p-benzoquinone. researchgate.net

Table 2: Comparison of Fenton and Photo-Fenton for Mecoprop Degradation

| Process | Conditions | Efficiency | Reference(s) |

| Fenton | 180 mg/L MCPA, 60% stoichiometric H₂O₂ | Optimal for subsequent biological treatment | nih.gov |

| Photo-Fenton | 10 mg/L MCPP, neutral pH, 20 mg/L H₂O₂, 20 mg/L Fe²⁺ | Most effective degradation rate in surface water | ut.ac.ir |

| Solar Photoelectro-Fenton | 186 mg/L MCPA, 1.0 mM Fe²⁺, pH 3.0 | 75% mineralization in 120 minutes | nih.gov, iaea.org |

Ozonation and UV/H₂O₂ Treatment

Ozonation involves the use of ozone (O₃) as a powerful oxidant. The UV/H₂O₂ process generates hydroxyl radicals through the photolysis of hydrogen peroxide by ultraviolet light.

The oxidation of mecoprop in water has been successfully demonstrated using ozone and ozone combined with hydrogen peroxide. acs.orgacs.org The reaction between mecoprop and the hydroxyl radical is very fast. acs.org The UV/H₂O₂ process is also highly effective for mecoprop degradation. researchgate.netnih.gov A study showed that mecoprop is susceptible to both direct UV photolysis and hydroxyl radical oxidation, achieving 99.6% degradation with a UV fluence of 800 mJ/cm² and 5 mg/L of hydrogen peroxide. researchgate.netnih.gov The second-order reaction rate constant for the reaction between mecoprop and hydroxyl radicals was determined to be 1.1 x 10⁹ M⁻¹ s⁻¹. nih.gov The main photolysis product of mecoprop under UV irradiation is 2-(4-hydroxy-2-methylphenoxy) propanoic acid, while the UV/H₂O₂ treatment leads to several other oxidation products. nih.gov

Sonochemical Degradation Mechanisms

Sonochemical degradation utilizes high-frequency ultrasound to induce acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid. This process generates localized hot spots with extreme temperatures and pressures, leading to the thermal decomposition of contaminants and the generation of highly reactive hydroxyl radicals (•OH).

Pyrolysis: Volatile compounds can be pyrolyzed within the cavitation bubbles.

Hydroxyl Radical Attack: Non-volatile and hydrophilic compounds are oxidized by hydroxyl radicals in the bulk solution and at the bubble interface.

For phenoxy herbicides, the degradation process typically involves the cleavage of the ether bond, hydroxylation of the aromatic ring, and subsequent ring-opening to form smaller organic acids, and ultimately, mineralization to CO2, H2O, and inorganic ions. The complete decomposition of phenoxy herbicides like MCPA and 2,4-D has been observed after 180 minutes of sonication at a frequency of 500 kHz. kpu.ca

Adsorption and Filtration Technologies

Activated Carbon and Biochar Adsorption

Adsorption onto porous materials like activated carbon (AC) and biochar is a widely used and effective method for removing organic contaminants from water. The efficiency of adsorption depends on the properties of both the adsorbent (surface area, pore size distribution, surface chemistry) and the adsorbate (molecular size, polarity, solubility).

Studies on the adsorption of mecoprop acid have shown that activated carbon is an effective adsorbent. The adsorption process is often influenced by pH, with lower pH values generally leading to higher adsorption capacities due to the non-ionic state of the mecoprop molecule.

Biochar, a carbon-rich material produced from the pyrolysis of biomass, has also emerged as a cost-effective alternative to activated carbon for pesticide removal. The adsorption capacity of biochar is influenced by the feedstock and pyrolysis conditions.

| Adsorbent | Herbicide | Adsorption Capacity | Experimental Conditions | Reference |

| Granular Activated Carbon (GAC) | Mecoprop | >95% removal | - | |

| Activated Carbon (from wheat straw) | MCPA | 0.76 mmol/g | pH not a major factor | clemson.edu |

| Activated Carbon (from wheat straw) | 2,4-D | 1.32 mmol/g | pH not a major factor | clemson.edu |

| High-temperature biochars | 2,4-D | Comparable to ACs | - | rsc.org |

Membrane Filtration and Nanomaterial Applications

Membrane filtration technologies, such as nanofiltration and reverse osmosis, can effectively remove a wide range of organic contaminants, including herbicides, from water. These processes use pressure to force water through a semi-permeable membrane, retaining the larger contaminant molecules. Pilot-scale studies have demonstrated the potential of these technologies for treating pesticide-contaminated water, although they can be energy-intensive and may require pre-treatment to prevent membrane fouling. fraunhofer.deamtaorg.comyoutube.comresearchgate.netnih.gov

Nanomaterials offer innovative solutions for pesticide remediation due to their high surface-area-to-volume ratio and enhanced reactivity. Various nanomaterials have been investigated for the degradation and removal of pesticides:

Nanoscale Zero-Valent Iron (nZVI): Can be used for the reductive dechlorination of chlorinated pesticides.

Titanium Dioxide (TiO2) Nanoparticles: Act as photocatalysts, generating hydroxyl radicals under UV light to degrade organic pollutants.

Carbon Nanotubes and Graphene: Possess high adsorption capacities for a range of organic compounds.

Bimetallic Nanoparticles: Can enhance catalytic activity and degradation rates.

These nanomaterials can be employed in various forms, including as standalone particles, supported on other materials, or incorporated into membrane filters to create reactive membrane systems.

Integrated Remediation Technologies and Field Applications

Given the complexities of contaminated sites, a single remediation technology is often insufficient. Integrated approaches that combine multiple technologies can provide a more effective and cost-efficient solution. For phenoxy herbicide contamination, an integrated strategy might involve:

In-situ chemical oxidation (ISCO): Using strong oxidizing agents to rapidly reduce high contaminant concentrations in source zones.

Bioremediation: Following chemical treatment, enhanced bioremediation can be used to degrade the remaining lower concentrations of the herbicide and its byproducts. Microbial communities have been shown to degrade mecoprop, often through the action of specific genes like tfdA. amtaorg.comresearchgate.net

Pump-and-treat with activated carbon: For groundwater plumes, pumping the contaminated water to the surface for treatment with granular activated carbon is a common and effective strategy.

Ecological Risk Assessment and Environmental Monitoring Frameworks for Mecoprop 2,4,4 Trimethylpentylester

Exposure Assessment Methodologies in Environmental Compartments

Modeling Environmental Concentrations (e.g., PECs)

Predicted Environmental Concentrations (PECs) are theoretical calculations used to estimate the concentration of a substance in the environment that may result from its use. These models are crucial for initial risk assessments before a substance is widely used or when monitoring data is scarce. For herbicides like Mecoprop (B166265), PECs are calculated for soil, surface water, and groundwater.

The calculation of PECs typically incorporates a range of factors, including:

Application Rate: The amount of the active substance applied per unit area.

Application Method and Timing: How and when the pesticide is applied, which influences drift and runoff.

Degradation Rates: The half-life of the compound in soil and water, which determines its persistence.

Mobility: The tendency of the compound to move through the soil profile, which is influenced by its sorption characteristics (Koc) and solubility.

Environmental Conditions: Factors such as soil type, organic matter content, pH, and climate can significantly affect the fate and transport of the pesticide.

While specific PEC values for Mecoprop-2,4,4-trimethylpentylester are not available, models for Mecoprop and Mecoprop-P are used in regulatory assessments. These models help to identify scenarios where environmental concentrations might exceed levels of concern, triggering the need for further investigation or risk mitigation measures.

Field Monitoring Programs for Water, Soil, and Air

Field monitoring programs are essential for validating the predictions of environmental concentration models and for assessing the actual exposure of ecosystems to pesticides under real-world conditions. For Mecoprop, monitoring has been conducted in various environmental compartments, particularly in water and soil.

Water Monitoring:

Mecoprop is frequently detected in surface and groundwater due to its use in agriculture and urban areas. Monitoring programs in the United Kingdom, for instance, have found Mecoprop in a significant number of groundwater boreholes. orst.edu One report noted that out of 980 boreholes sampled, 10.7% contained Mecoprop, with 1.6% exceeding the drinking water standard of 0.1 µg/L. orst.edu The maximum concentration reported was 62 µg/L. orst.edu

Analytical methods for detecting Mecoprop and its enantiomer, Mecoprop-P, in water are well-established. A common method is Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), which can achieve a limit of quantitation (LOQ) as low as 0.01 µg/L. nj.gov

Soil Monitoring:

In soil, Mecoprop is subject to various degradation processes, primarily microbial degradation. nih.govnih.gov The persistence of Mecoprop-P in soil can vary, with reported 90% dissipation times (DT90) ranging from 20 to 33 days. service.gov.uk Monitoring studies in agricultural soils have shown that the degradation rate can be influenced by factors such as soil type, moisture, temperature, and the history of pesticide application.

Air Monitoring:

While less commonly monitored than water and soil, the potential for spray drift during application means that Mecoprop can be present in the air. However, detailed and extensive air monitoring data for Mecoprop are less readily available in public literature.

Effect Assessment and Derivation of Environmental Quality Standards

The effects assessment component of a risk assessment evaluates the potential for a substance to cause adverse effects on non-target organisms. This involves laboratory toxicity testing on a range of species to determine concentrations at which effects occur.

Species Sensitivity Distributions (SSDs)

A Species Sensitivity Distribution (SSD) is a statistical tool used in ecological risk assessment to visualize the variation in sensitivity of different species to a particular chemical. nih.gov An SSD is a cumulative probability distribution of toxicity data for multiple species. From the SSD, a Hazardous Concentration for 5% of the species (HC5) can be derived, which is a concentration estimated to be protective of 95% of the species in an ecosystem. nih.gov

For Mecoprop-P, primary producers, particularly dicotyledonous aquatic plants, are the most sensitive organisms, which is consistent with its mode of action as a herbicide. oekotoxzentrum.ch The effect values for these plants are several orders of magnitude lower than for algae, invertebrates, and fish. oekotoxzentrum.ch

Specific SSDs for this compound are not available. Constructing a robust SSD requires a sufficient amount of high-quality toxicity data across a range of different species and trophic levels.

Predicted No-Effect Concentrations (PNECs)

A Predicted No-Effect Concentration (PNEC) is the concentration of a chemical below which unacceptable effects on the ecosystem are not expected to occur. nih.gov PNECs are derived from ecotoxicity data (e.g., No-Observed-Effect Concentration - NOEC, or Lowest-Observed-Effect Concentration - LOEC) by applying an assessment factor (AF). The size of the assessment factor depends on the uncertainty of the available data; a larger and more comprehensive dataset will typically have a smaller assessment factor. researchgate.netfigshare.com

For Mecoprop-P, PNECs are derived for different environmental compartments (aquatic, terrestrial). The derivation of these values takes into account the toxicity to the most sensitive species. Given the high sensitivity of certain aquatic plants to Mecoprop-P, the PNEC for the aquatic environment is generally low. oekotoxzentrum.ch

The table below presents ecotoxicity data for Mecoprop, which is used in the derivation of PNECs.

Table 1: Ecotoxicity of Mecoprop to Various Organisms

| Organism Type | Species | Endpoint | Value | Reference |

|---|---|---|---|---|

| Fish | Rainbow Trout (Oncorhynchus mykiss) | 96-hour LC50 | 124 ppm | orst.edu |

| Fish | Bluegill Sunfish (Lepomis macrochirus) | 96-hour LC50 | >100 ppm | orst.edu |

| Birds | Mallard Duck (Anas platyrhynchos) | LC50 | >5,620 ppm | orst.edu |

| Birds | Bobwhite Quail (Colinus virginianus) | LC50 | >5,000 ppm | orst.edu |

| Birds | Bobwhite Quail (Colinus virginianus) | Oral LD50 | 700 mg/kg | orst.edu |

| Aquatic Invertebrates | - | - | - | - |

| Algae | - | - | - | - |

LC50: The concentration of a substance that is lethal to 50% of the test organisms. LD50: The dose of a substance that is lethal to 50% of the test organisms.

Integration of Exposure and Effect Data for Risk Characterization

The final step in the ecological risk assessment is risk characterization, where the exposure and effects data are integrated to determine the likelihood of adverse effects occurring in the environment. This is often done by calculating a Risk Quotient (RQ).

Risk Quotient (RQ) = Predicted Environmental Concentration (PEC) / Predicted No-Effect Concentration (PNEC)